molecular formula C6H10N2O3 B1419466 Methyl 3-oxopiperazine-2-carboxylate CAS No. 41817-92-9

Methyl 3-oxopiperazine-2-carboxylate

Cat. No.: B1419466
CAS No.: 41817-92-9
M. Wt: 158.16 g/mol
InChI Key: COCNAGDUHUJERU-UHFFFAOYSA-N
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Description

Methyl 3-oxopiperazine-2-carboxylate is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Methyl 3-oxopiperazine-2-carboxylate has been utilized in the synthesis of novel compounds. For instance, it is involved in the creation of methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates, which are not previously described compounds with potential applications in various fields (Svetlana et al., 2015).

Facile Synthesis of Structurally Diverse Compounds

This compound is also central in facilitating the synthesis of structurally diverse 5-oxopiperazine-2-carboxylates, which serve as dipeptide mimics and templates. This synthesis approach is notable for its simplicity and efficiency, leading to compounds with a wide range of potential applications (Michael Limbach et al., 2009).

Peptidomimetics Synthesis

The compound is instrumental in the enantioselective synthesis of peptides containing the 3-substituted 2-oxopiperazine system. This method is significant for producing tripeptide analogues with a variety of alkyl side chains, opening avenues for new drug development (A. Pohlmann et al., 1997).

Development of Bioactive Products

Research has also focused on the role of this compound in the synthesis of bioactive products. For instance, its derivatives, 2-oxopiperazines, are important pharmacophores found in numerous bioactive compounds. The potency of these compounds often depends on the nature and position of their substituents, which can be manipulated through synthetic routes using this compound (C. Cézard et al., 2016).

Solid-Phase Synthesis

There are studies reporting the solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines using this compound. This synthetic strategy is pivotal in the production of diastereomerically pure 2-oxopiperazine, a critical step in the development of various pharmaceutical compounds (N. Khan et al., 2002).

Properties

IUPAC Name

methyl 3-oxopiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h4,7H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCNAGDUHUJERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40667914
Record name Methyl 3-oxopiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41817-92-9
Record name Methyl 3-oxopiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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